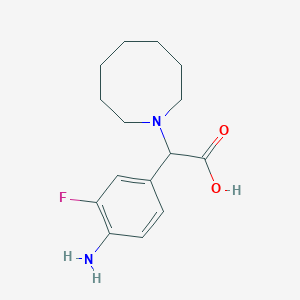
(4-amino-3-fluorophenyl)(1-azocanyl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-amino-3-fluorophenyl)(1-azocanyl)acetic acid hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that can be used to study various biological processes and has shown promising results in several studies.
科学研究应用
(4-amino-3-fluorophenyl)(1-azocanyl)acetic acid hydrochloride has been used in several studies to investigate various biological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression regulation. HDAC inhibitors have been shown to have potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
(4-amino-3-fluorophenyl)(1-azocanyl)acetic acid hydrochloride inhibits the activity of HDACs by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from deacetylating histones, which leads to an increase in histone acetylation and altered gene expression.
Biochemical and Physiological Effects:
(4-amino-3-fluorophenyl)(1-azocanyl)acetic acid hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential anticancer agent. It has also been shown to have anti-inflammatory effects and has potential in the treatment of inflammatory diseases.
实验室实验的优点和局限性
(4-amino-3-fluorophenyl)(1-azocanyl)acetic acid hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high quality. It has shown promising results in several studies and has potential in the treatment of various diseases. However, it also has some limitations. It is a relatively new compound, and more research is needed to fully understand its potential applications. It is also a potent inhibitor of HDACs, which can lead to off-target effects.
未来方向
There are several future directions for the research of (4-amino-3-fluorophenyl)(1-azocanyl)acetic acid hydrochloride. One potential direction is to investigate its potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease. It has also been shown to have potential in the treatment of inflammatory diseases, and further research is needed to fully understand its anti-inflammatory effects. Another direction is to investigate its potential in combination with other drugs, such as chemotherapy drugs, to enhance their efficacy. Finally, more research is needed to fully understand the mechanism of action of (4-amino-3-fluorophenyl)(1-azocanyl)acetic acid hydrochloride and its potential off-target effects.
In conclusion, (4-amino-3-fluorophenyl)(1-azocanyl)acetic acid hydrochloride is a synthetic compound with potential applications in scientific research. It has been shown to inhibit the activity of HDACs, which makes it a potential anticancer agent and has potential in the treatment of various diseases. However, more research is needed to fully understand its potential applications and limitations.
合成方法
(4-amino-3-fluorophenyl)(1-azocanyl)acetic acid hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 4-nitrophenylacetic acid with 2-fluoroaniline to form 4-amino-3-fluorophenylacetic acid. The second step involves the reaction of 4-amino-3-fluorophenylacetic acid with 1-azacycloheptan-1-ol to form (4-amino-3-fluorophenyl)(1-azocanyl)acetic acid. Finally, the compound is converted to its hydrochloride salt form. The synthesis method has been optimized to yield high purity and high-quality compound suitable for research purposes.
属性
IUPAC Name |
2-(4-amino-3-fluorophenyl)-2-(azocan-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c16-12-10-11(6-7-13(12)17)14(15(19)20)18-8-4-2-1-3-5-9-18/h6-7,10,14H,1-5,8-9,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVCVRVOJJYWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(C2=CC(=C(C=C2)N)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-fluorophenyl)(azocan-1-YL)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-piperazinyl}phenol](/img/structure/B5641107.png)
![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5641114.png)
![N-({5-[(dimethylamino)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)quinoline-6-carboxamide](/img/structure/B5641123.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5641130.png)
![1-(2-ethoxyphenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5641132.png)
![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5641140.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-furylmethyl)pyrrolidin-3-yl]-2-methoxyisonicotinamide](/img/structure/B5641155.png)
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641161.png)
![(1R*,5R*)-6-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5641177.png)

![3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5641191.png)
![2-(3-methyl-2-buten-1-yl)-8-(2-thienylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5641197.png)
